1-(3-Bromobenzyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-Bromobenzyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol It is characterized by the presence of a bromobenzyl group attached to a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of 3-bromobenzyl bromide with pyrrolidine-2,5-dione under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(3-Bromobenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents such as DMF or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromobenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological molecules, potentially inhibiting or modifying their activity . The pyrrolidine-2,5-dione core may also play a role in the compound’s biological effects by interacting with enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
1-(3-Bromobenzyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)pyrrolidine-2,5-dione: Similar structure but with the bromine atom in the para position.
1-(3-Chlorobenzyl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)pyrrolidine-2,5-dione: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(13)15/h1-3,6H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLTYBLHIBEHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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